4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-furanyl)-, 1,1,1',1'-tetroxide, (R*,S*)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- typically involves multi-step organic reactions. One common method includes the reaction of thiazolidinone derivatives with furanyl compounds under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with specific solvents and catalysts to facilitate the processes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinone derivatives.
Scientific Research Applications
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone structures but different substituents.
Furan Derivatives: Compounds with furan rings and varying functional groups.
Sulfoxides and Sulfones: Oxidized derivatives of thiazolidinone compounds
Uniqueness
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- is unique due to its combination of thiazolidinone and furan rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
131420-46-7 |
---|---|
Molecular Formula |
C16H16N2O8S2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2R)-2-(furan-2-yl)-3-[2-[(2S)-2-(furan-2-yl)-1,1,4-trioxo-1,3-thiazolidin-3-yl]ethyl]-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O8S2/c19-13-9-27(21,22)15(11-3-1-7-25-11)17(13)5-6-18-14(20)10-28(23,24)16(18)12-4-2-8-26-12/h1-4,7-8,15-16H,5-6,9-10H2/t15-,16+ |
InChI Key |
RWQOWNAGKRFKDL-IYBDPMFKSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](S1(=O)=O)C2=CC=CO2)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CC=CO4 |
Canonical SMILES |
C1C(=O)N(C(S1(=O)=O)C2=CC=CO2)CCN3C(S(=O)(=O)CC3=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.